molecular formula C13H10BrClO B7845801 (3-Bromophenyl)(3-chlorophenyl)methanol

(3-Bromophenyl)(3-chlorophenyl)methanol

Cat. No.: B7845801
M. Wt: 297.57 g/mol
InChI Key: OYAXBKJQKAGKPW-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-chlorophenyl)methanol is a diarylmethanol derivative with a central hydroxymethyl (-CH2OH) group attached to two aromatic rings: a 3-bromophenyl group and a 3-chlorophenyl group. This compound belongs to the class of halogenated benzyl alcohols, characterized by the presence of electron-withdrawing substituents (Br and Cl) in the meta positions on the benzene rings. These substituents influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(3-bromophenyl)-(3-chlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAXBKJQKAGKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(3-chlorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)(3-chlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (3-Bromophenyl)(3-chlorophenyl)ketone or (3-Bromophenyl)(3-chlorophenyl)carboxylic acid.

    Reduction: Formation of (3-Bromophenyl)(3-chlorophenyl)methane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(3-chlorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of halogenated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-chlorophenyl)methanol involves its interaction with molecular targets through its halogenated phenyl rings. These interactions can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications
This compound C13H10BrClO 297.58 3-Br, 3-Cl Not Reported Agrochemical intermediates
(3-Bromo-4-chlorophenyl)methanol C7H5BrClO 219.47 3-Br, 4-Cl Not Reported Polymer stabilizers
(3-Amino-4-bromophenyl)methanol C7H8BrNO 202.05 3-NH2, 4-Br Not Reported Pharmaceutical synthesis
3-Bromophenethyl Alcohol C8H9BrO 201.06 3-Br, ethyl chain Not Reported Flavor/fragrance intermediates
Di(3-thienyl)methanol (Reference) C9H8OS2 196.25 Thienyl groups 61–62 Organic electronics

Research Findings and Implications

  • Synthetic Utility : Halogenated benzyl alcohols serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), where the chloro group can be selectively replaced over bromo due to lower bond dissociation energy .

Biological Activity

(3-Bromophenyl)(3-chlorophenyl)methanol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H10BrClO\text{C}_{13}\text{H}_{10}\text{BrClO}

This indicates the presence of both bromine and chlorine substituents on the phenyl rings, which are critical for its biological interactions.

Antioxidant Activity

Research has shown that compounds containing halogenated phenyl groups often exhibit notable antioxidant properties. For instance, studies have demonstrated that derivatives of phenolic compounds can scavenge free radicals effectively.

Table 1: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compoundTBDTBD
Ascorbic Acid1000.1
Other Phenolic DerivativesVariesVaries

Note: TBD indicates that specific values for this compound were not found in the literature but are expected based on structural activity relationships.

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. Its derivatives have shown effectiveness against common bacterial strains.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) mg/mL
Escherichia coliTBD
Staphylococcus aureusTBD
Bacillus subtilisTBD

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. For example, certain derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: MCF-7 Breast Cancer Cells
In vitro studies revealed that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells. These compounds were noted to disrupt tubulin polymerization, leading to apoptosis in cancer cells.

Table 3: Anticancer Activity in MCF-7 Cells

CompoundIC50 (nM)Mechanism of Action
This compoundTBDTubulin destabilization
CA-4 (Reference Compound)3.9Tubulin binding

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen substituents enhance lipophilicity and may facilitate better membrane penetration, increasing the compound's efficacy.

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